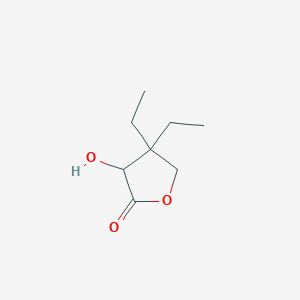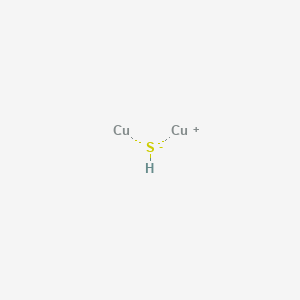
Copper(I) sulfide
説明
Copper(I) sulfide is a chemical compound of copper and sulfur with the chemical formula Cu2S . It is found in nature as the mineral chalcocite . The compound has a narrow range of stoichiometry ranging from Cu1.997S to Cu2.000S . Samples are typically black .
Synthesis Analysis
Copper(I) sulfide can be prepared by treating copper with sulfur or H2S . The rate of this reaction depends on the particle size and temperature . In a study, copper sulfide nanomaterial was prepared by a hydrothermal process, using copper chloride and Thiourea .
Molecular Structure Analysis
Copper(I) sulfide has a crystal lattice structure that is face-centered cubic (fcc). The crystal structure is made up of copper and sulfur atoms, with each copper atom surrounded by four sulfur atoms in a tetrahedral arrangement . Its structure has been described as approximating to a hexagonal close packed array of sulfur atoms with Cu atoms in planar 3 coordination .
Chemical Reactions Analysis
Copper(I) sulfide reacts readily with hot sulfur gas (S8, S4, and S2), forming a dark grey, brittle crystalline solid of copper sulfide . Cu2S reacts with oxygen to form SO2: 2 Cu2S + 3 O2 → 2 Cu2O + 2 SO2 .
Physical And Chemical Properties Analysis
Copper(I) sulfide is a copper sulfide, a chemical compound of copper and sulfur. It has the chemical compound Cu2S . It is found in nature as the mineral chalcocite . It has a narrow range of stoichiometry ranging from Cu1.997S to Cu2.000S . Samples are typically black .
科学的研究の応用
Biomedical Applications
Copper(I) sulfide nanostructures have been gaining considerable attention in the biomedical field due to their enhanced physiochemical and pharmacokinetics characteristics . They have the advantage of efficient absorption in the near-infrared region (NIR) above 700 nm, and this absorption can be tuned by altering their stoichiometries . Their easy removal through the kidneys helps to overcome the issue of toxicity caused by many inorganic substances .
Cancer Treatment
Copper(I) sulfide nanostructures are being used in the cure of cancer . They are used in photoacoustic imaging and other cancer treatment applications . Nanotechnology is gaining much attraction in cancer treatment which can be attributed to its unique features: drug delivery, bioimaging, and the therapeutic nature of nanomaterials .
Biosensors
Copper(I) sulfide nanostructures are being used as biosensors . The small-sized Cu x S y nanoparticles are used in the analysis and detection of various biological substances .
Two-Dimensional Semiconductor
Copper(I) sulfide has been identified as a two-dimensional semiconductor with superior oxidation resistance and high carrier mobility . It exhibits a modest direct band gap (1.26 eV) and an ultrahigh electron mobility of up to 6880 cm 2 V −1 s −1 .
Solar Energy Conversion
The marked difference between the electron and hole mobilities of Copper(I) sulfide suggests easy separation of electrons and holes for solar energy conversion .
Catalyst and Electroplating
Copper(I) sulfide is useful as a catalyst and in electroplating copper .
Superconductors
Copper(I) sulfide has potential applications in superconductors, which could pave the way for practical, economically viable applications of superconductors in higher-efficiency electrical transmission lines, quantum computing hardware that does not require cryogenic cooling, high-speed data interconnects, computer microchips with orders-of-magnitude lower power consumption, and powerful electromagnets for magnetic-levitation trains and magnetic resonance imaging .
Photocatalysis and Lithium-Ion Batteries
Copper sulfides are of great interest for photocatalysis and lithium-ion batteries due to their unique photoelectric characteristics .
作用機序
Target of Action
Copper(I) sulfide, also known as dicopper sulphide, primarily targets sulfide ores . These ores are the main raw materials for copper metal production . The compound interacts with these ores, leading to various chemical reactions and transformations .
Mode of Action
Copper(I) sulfide interacts with its targets through a process known as electrochemical oxidation . This process involves the transformation of copper(I) sulfide to copper(II) sulfide . The electrochemical oxidation rate of copper(I) sulfide is determined by the dissolution of the passive layer and diffusion of the reagents and reaction products through it .
Biochemical Pathways
The dissolution of metal sulfides, such as those targeted by copper(I) sulfide, occurs via two chemical pathways: the thiosulfate or the polysulfide pathway . These pathways are determined by the mineralogy of the metal sulfides and their acid solubility . The microbial cell enables metal sulfide dissolution via oxidation of iron (II) ions and inorganic sulfur compounds .
Pharmacokinetics
Copper(I) sulfide nanostructures have enhanced physiochemical and pharmacokinetics characteristics in comparison to gold, silver, and carbon nanomaterials . The small-sized Cu x S y nanoparticles can absorb efficiently in the near-infrared region (NIR) above 700 nm, and the absorption can be tuned by altering their stoichiometries . Moreover, their easy removal through the kidneys overpowers the issue of toxicity caused by many inorganic substances .
Result of Action
The result of copper(I) sulfide’s action is the formation of a new phase of a copper(I) sulfide monolayer, denoted δ-Cu2S, with both novel electronic properties and superior oxidation resistance . This compound exhibits a modest direct band gap and an ultrahigh electron mobility . The marked difference between the electron and hole mobilities of δ-Cu2S suggests easy separation of electrons and holes for solar energy conversion .
Action Environment
The action of copper(I) sulfide is influenced by environmental factors such as temperature and the presence of dissolved oxygen . For instance, the electrochemical oxidation rate of copper(I) sulfide is influenced by the transformation of >Cu (II) by sulfite to >Cu (I), a process that is initiated by the presence of dissolved oxygen .
Safety and Hazards
将来の方向性
There is theoretical evidence of a new phase of a copper(I) sulfide (Cu2S) monolayer, denoted δ-Cu2S, with both novel electronic properties and superior oxidation resistance . Both monolayer and bilayer δ-Cu2S have much lower formation energy than the known β-Cu2S phase . This suggests a high possibility of experimental realization of δ-Cu2S .
特性
IUPAC Name |
copper;copper(1+);sulfanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cu.H2S/h;;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKDYYAZGHBAPR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[SH-].[Cu].[Cu+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cu2HS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041804 | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Copper(I) sulfide | |
CAS RN |
21112-20-9, 22205-45-4 | |
| Record name | Chalcocite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021112209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cuprous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022205454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper sulfide (Cu2S) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dicopper sulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dicopper sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of copper(I) sulfide?
A1: Copper(I) sulfide is represented by the molecular formula Cu2S. Its molecular weight is 159.16 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize copper(I) sulfide?
A2: Researchers commonly employ a suite of spectroscopic techniques to gain insights into the structural and electronic characteristics of copper(I) sulfide. These include UV-Vis absorption spectroscopy [, , , , ], near-infrared (NIR) spectroscopy [, ], X-ray diffraction (XRD) [, , , , , , ], X-ray photoelectron spectroscopy (XPS) [, , ], and electron paramagnetic resonance (EPR) [].
Q3: How does the stability of copper(I) sulfide nanoparticles vary with size, particularly in relation to phase transitions?
A3: Research indicates a size-dependent relationship between copper(I) sulfide nanoparticle size and its temperature-induced solid-solid phase transition. Specifically, smaller nanoparticles exhibit the high-chalcocite phase at lower temperatures, potentially even within the operating range of photovoltaic devices []. This size-dependent phase behavior presents opportunities for accessing morphologies not typically observed in bulk materials.
Q4: What are the implications of copper(I) sulfide's superionic phase transition for potential applications like LK-99?
A4: Copper(I) sulfide undergoes a phase transition at 104 °C, transitioning from an ordered low-temperature phase to a high-temperature superionic phase []. This transition leads to sharp changes in electrical resistivity and heat capacity, potentially confounding the interpretation of purported superconductivity in materials like LK-99, which contain significant copper(I) sulfide fractions.
Q5: How does copper(I) sulfide function as a heterogeneous catalyst in the abatement of iohexol?
A5: Copper(I) sulfide exhibits superior activation performance when combined with sulfite in the degradation of iohexol, a recalcitrant organic pollutant []. This activation stems from copper acting as the primary activation site, while reductive sulfur species facilitate the continuous regeneration of copper. The process effectively generates sulfate radicals (SO4•−), which contribute significantly to iohexol abatement.
Q6: What role does copper(I) sulfide play in catalyzing the coupling of aryl iodides with diaryl disulfides?
A6: Copper(I) sulfide acts as a highly efficient, ligand-free catalyst in the cross-coupling reaction between aryl iodides and diaryl disulfides []. Notably, this catalytic process utilizes only 1 mol% of Cu2S, iron powder as a reductant, and potassium carbonate (K2CO3) as a base. This reaction proceeds in DMSO under an argon atmosphere, highlighting the potential of copper(I) sulfide in organic synthesis.
Q7: Have computational methods been used to model and understand the properties of copper(I) sulfide?
A7: Density-functional theory (DFT) calculations have been employed to predict the structural and electronic properties of copper(I) sulfide, particularly its digenite phase []. These calculations provide insights into the formation energies of point defects, surface energies, and electronic band structures, contributing to a deeper understanding of this material.
Q8: How do modifications to the copper(I) sulfide structure impact its properties and potential applications?
A8: While the provided research doesn't delve into specific structural modifications, it highlights the importance of controlling stoichiometry and morphology for tailoring properties []. For example, copper-deficient copper(I) sulfide (Cu2–xS) exhibits distinct optical and electronic properties compared to stoichiometric Cu2S. This understanding of structure-property relationships is crucial for optimizing copper(I) sulfide for various applications.
Q9: How does the dissolution of copper(I) sulfide vary depending on the surrounding medium, and what are the implications for its applications?
A10: While the provided research doesn't directly address copper(I) sulfide dissolution, it highlights that copper(I) sulfide can be leached using ammoniacal solutions with varying compositions, leading to the separation of copper from other metals in electronic waste []. This suggests that the dissolution behavior of copper(I) sulfide is highly sensitive to the chemical environment, which is a crucial factor to consider in applications such as hydrometallurgy and environmental remediation.
Q10: Are there alternative materials being investigated that could potentially replace copper(I) sulfide in specific applications?
A11: Yes, alternative environmentally friendly and earth-abundant materials are being investigated for similar applications. These include iron disulfide (FeS2), tin sulfide (SnS), tin selenide (SnSe), bismuth sulfide (Bi2S3), and ternary/quaternary copper chalcogenides like copper zinc tin sulfide (Cu2ZnSnS4, CZTS) [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



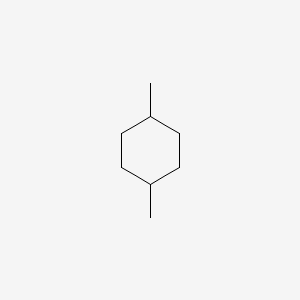

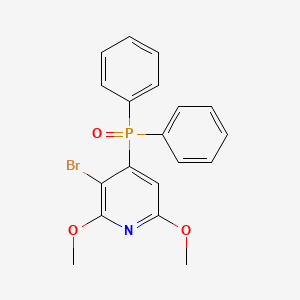
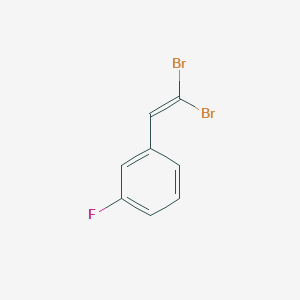

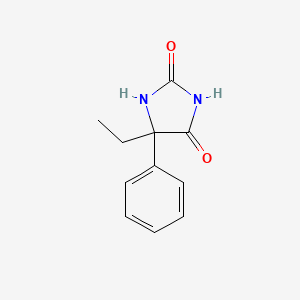
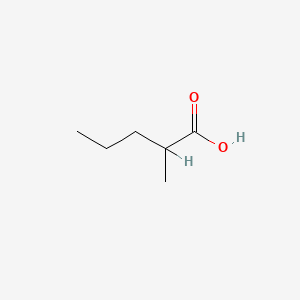
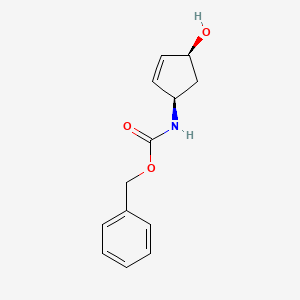
![[2,4'-Bipyridine]-3-carboxylic acid hydrochloride](/img/structure/B3421669.png)
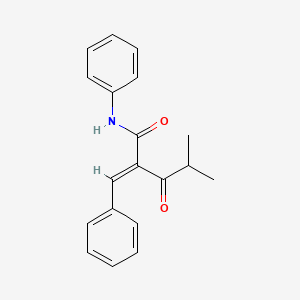

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3421706.png)
